Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

Catalog No.
S12331464
CAS No.
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

Product Name

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3

InChI Key

VUQZKYZGRXUIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is C₁₁H₁₂FNO₃, and it has a molecular weight of 225.22 g/mol. The compound features an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring, which contributes to its distinct chemical and biological properties .

The presence of the fluorine atom is particularly significant, as it can enhance the compound's lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and organic synthesis.

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions, utilizing halogenation agents such as N-bromosuccinimide or N-chlorosuccinimide .

Major Products Formed

  • From Oxidation: Nitro derivatives.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Halogenated derivatives.

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate exhibits potential biological activities that make it valuable in medicinal chemistry. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial in various disease pathways. The fluorine atom enhances binding affinity and selectivity for molecular targets, which could lead to improved therapeutic efficacy .

Preliminary studies suggest its potential as an anticancer and antimicrobial agent, although further research is required to fully elucidate its biological effects.

The synthesis of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate typically involves the following steps:

  • Starting Material: The synthesis begins with 3-amino-2-fluorobenzaldehyde.
  • Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form an intermediate, ethyl 3-(3-amino-2-fluorophenyl)-3-oxobutanoate.
  • Cyclization: The intermediate is cyclized under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, production may involve optimized synthetic routes suitable for large-scale manufacturing. Techniques such as continuous flow reactors and automated synthesis are employed alongside purification methods like crystallization and chromatography to achieve high yield and purity.

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has diverse applications in various fields:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.
  • Biological Studies: Used to investigate the interactions of fluorinated compounds within biological systems.
  • Industrial

Research into the interactions of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate with biological systems is ongoing. These studies focus on its binding affinity to various receptors and enzymes, which may reveal insights into its potential therapeutic uses. The unique properties imparted by the fluorine atom are particularly of interest in understanding how it affects biological interactions compared to non-fluorinated analogs.

Several compounds share structural similarities with Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Ethyl 3-(2-fluorophenyl)-3-oxopropanoateC₁₁H₁₁FO₃Lacks amino group; different substitution pattern on phenyl ring
Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoateC₁₁H₁₂ClNO₃Contains chlorine instead of fluorine; different phenyl substitution
Ethyl 4-(4-aminophenyl)-4-oxobutanoateC₁₁H₁₃N O₃Different position of amino group; lacks fluorine

Uniqueness

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate stands out due to its specific combination of functional groups, particularly the amino and fluorine substituents on the phenyl ring, which contribute to its unique chemical reactivity and potential biological activity compared to similar compounds. This unique structure may enhance its effectiveness in medicinal applications while providing distinct pathways for

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

225.08012141 g/mol

Monoisotopic Mass

225.08012141 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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